H-D-Phe-NH2 hcl chemical properties and structure
H-D-Phe-NH2 hcl chemical properties and structure
An In-depth Technical Guide to H-D-Phe-NH2 HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for D-Phenylalaninamide hydrochloride (H-D-Phe-NH2 HCl), a key building block in peptide synthesis and drug discovery.
Chemical Identity and Structure
H-D-Phe-NH2 HCl is the hydrochloride salt of D-phenylalaninamide. The "D" designation indicates the stereochemistry at the alpha-carbon, placing the amino group on the right side in a Fischer projection. This chirality is a critical feature, influencing its interaction with biological systems. The molecule consists of a central chiral carbon bonded to a hydrogen atom, an amino group (protonated in the hydrochloride form), a primary amide group, and a benzyl side chain.
The IUPAC name for this compound is (2R)-2-amino-3-phenylpropanamide;hydrochloride.[1][] Its structure combines the aromaticity of the phenyl ring with the functionality of the amino and amide groups, making it a versatile synthon.
Structural Identifiers
| Identifier | Value |
| CAS Number | 71666-94-9[1][3] |
| PubChem CID | 56777394[1] |
| Molecular Formula | C₉H₁₃ClN₂O[3][4] |
| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--N.Cl[1] |
| InChIKey | KLHLGTPNBQXSJT-DDWIOCJRSA-N[1] |
Physicochemical Properties
The physicochemical properties of H-D-Phe-NH2 HCl are crucial for its handling, storage, and application in various experimental settings. It typically appears as a white to off-white powder or solid.[]
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 200.67 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [] |
| Melting Point | 231.0 to 237.0 °C | [5] |
| Solubility | Soluble in water | [5][6] |
| Storage Temperature | 0-8°C | [][3] |
| Purity (Typical) | ≥98% (HPLC) | [][4] |
| Topological Polar Surface Area | 69.1 Ų | [1][4] |
| Rotatable Bond Count | 3 | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful application and analysis of H-D-Phe-NH2 HCl. Below are representative protocols for its synthesis and analysis.
General Synthesis of Phenylalaninamide from Phenylalanine
The synthesis of phenylalaninamide derivatives often starts from the corresponding amino acid, D-phenylalanine. A common route involves the activation of the carboxylic acid group followed by amidation.
Methodology:
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Protection: The amino group of D-phenylalanine is first protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
-
Carboxyl Activation: The carboxylic acid of Boc-D-phenylalanine is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with HOBt (hydroxybenzotriazole).
-
Amidation: The activated ester is then reacted with a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine) to form the primary amide.
-
Deprotection: The Boc protecting group is removed from the amino group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., dioxane or methanol).
-
Salt Formation & Isolation: Treatment with HCl yields the final hydrochloride salt. The product is typically isolated and purified by recrystallization from a suitable solvent system, such as methanol/ether.
Quality Control by High-Performance Liquid Chromatography (HPLC)
Purity assessment is critical. Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of amino acid derivatives.
Methodology:
-
Sample Preparation: Prepare a stock solution of H-D-Phe-NH2 HCl in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm and 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total peak area.
Applications in Research and Development
H-D-Phe-NH2 HCl and its L-enantiomer are fundamental components in peptide chemistry.[7]
-
Peptide Synthesis: It serves as a C-terminal capping agent in solid-phase or solution-phase peptide synthesis, providing a terminal amide which can mimic the C-terminus of many endogenous peptides.
-
Drug Discovery: The phenylalaninamide scaffold is present in numerous peptidomimetic drugs and therapeutic candidates. It is used in the synthesis of analogues of bioactive peptides, such as endomorphins, to study structure-activity relationships.[6]
-
Biochemical Research: As a derivative of a natural amino acid, it is used in biochemical assays and as a building block for creating probes and inhibitors for enzymatic and metabolic pathway studies.[7]
References
- 1. H-D-Phe-NH2 hcl | C9H13ClN2O | CID 56777394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-D-PHE-NH2 HCL CAS#: 71666-94-9 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Best L-Phenylalaninamide HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 6. Cas 65864-22-4,L-Phenylalaninamide hydrochloride | lookchem [lookchem.com]
- 7. CAS 65864-22-4: L-phenylalaninamide hcl | CymitQuimica [cymitquimica.com]
